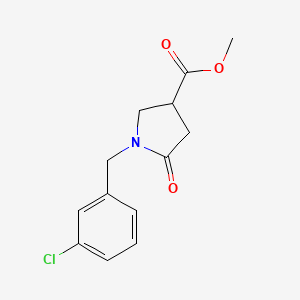
Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate
Vue d'ensemble
Description
Methyl 1-(3-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylate is an organic compound belonging to the class of carboxylates. It is a white solid with a molecular weight of 301.7 g/mol and is soluble in both organic and aqueous solvents. It is commonly used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a building block in the synthesis of other compounds.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity : A study by Tumosienė et al. (2019) focused on synthesizing novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which include compounds with chloro, hydroxyl, isopropyl, nitro, nitroso, and amino substituents. These compounds demonstrated significant antioxidant activity, with some showing higher activity than ascorbic acid (Tumosienė et al., 2019).
Antibacterial Agents : Bouzard et al. (1992) synthesized a series of compounds including 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids. These compounds showed promising in vitro and in vivo antibacterial activities, suggesting their potential as therapeutic agents (Bouzard et al., 1992).
Molecular Structures : Rao et al. (1999) investigated the molecular structures of methyl 1-(4-chlorobenzyl)-2-oxocyclohexane-1-carboxylate and its derivatives. They found that the cyclohexane rings in these compounds adopt chair conformations, which is crucial for understanding their chemical behavior and potential applications (Rao et al., 1999).
Catalytic Applications : Patra et al. (2010) explored the catalytic alkenylation of methyl 1-(2-bromoaryl)-3-(2-furyl/thienyl)-5-oxopyrrolidine-2-carboxylate derivatives. Their study sheds light on the importance of these compounds in organic synthesis, particularly in reactions involving C–H activation and C–Br activation (Patra et al., 2010).
Antimicrobial Activity : Hublikar et al. (2019) synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. These compounds displayed significant in vitro antimicrobial activities, highlighting their potential as new antimicrobial agents (Hublikar et al., 2019).
Propriétés
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-3-2-4-11(14)5-9/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZSTLUFJYUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



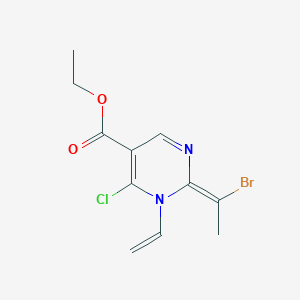
![6,8-Dichloroimidazo[1,2-a]pyrazine](/img/structure/B1405718.png)
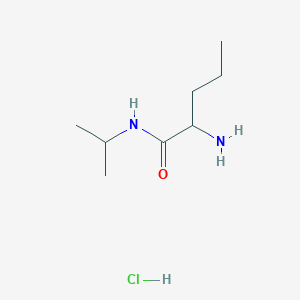
![[1-(Morpholin-4-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405720.png)
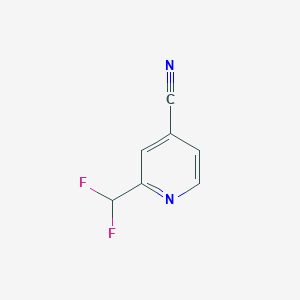
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1405725.png)
![7-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1405726.png)
![2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1405729.png)

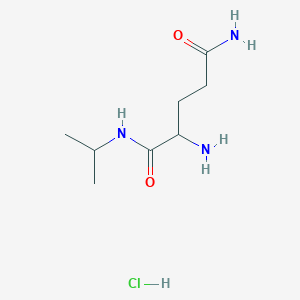
![[1-(Azepan-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405735.png)
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1405736.png)

![(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405739.png)